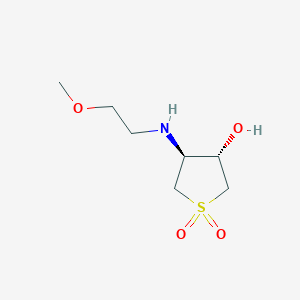

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17909902

Molecular Formula: C7H15NO4S

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO4S |

|---|---|

| Molecular Weight | 209.27 g/mol |

| IUPAC Name | (3S,4S)-4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol |

| Standard InChI | InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |

| Standard InChI Key | MCKNDMCUGIAFNF-RNFRBKRXSA-N |

| Isomeric SMILES | COCCN[C@@H]1CS(=O)(=O)C[C@H]1O |

| Canonical SMILES | COCCNC1CS(=O)(=O)CC1O |

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a tetrahydrothiophene ring—a saturated five-membered ring containing one sulfur atom—modified at the 1,1-positions with sulfone groups (SO₂) . The sulfone moiety introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity. At the 3- and 4-positions, stereospecific hydroxyl (-OH) and 2-methoxyethylamino (-NH-CH₂CH₂-OCH₃) groups are present, respectively, with both chiral centers configured in the S orientation .

Table 1: Key Structural Attributes

| Property | Description |

|---|---|

| IUPAC Name | (3S,4S)-3-Hydroxy-4-[(2-methoxyethyl)amino]tetrahydrothiophene 1,1-dioxide |

| Molecular Formula | C₇H₁₅NO₄S |

| Molecular Weight | 209.27 g/mol |

| Stereochemistry | (3S,4S) configuration |

| Functional Groups | Sulfone (SO₂), hydroxyl (-OH), secondary amine (-NH-), methoxy (-OCH₃) |

Synthesis and Derivatives

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous compounds suggest a multi-step strategy:

-

Ring Formation: Tetrahydrothiophene derivatives are often synthesized via cyclization of thiol-containing precursors or reduction of thiophene .

-

Sulfonation: Oxidation of the sulfur atom to a sulfone is typically achieved using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

-

Functionalization: The 2-methoxyethylamino group is introduced via nucleophilic substitution or reductive amination. For example, reacting a tetrahydrothiophene epoxide with 2-methoxyethylamine could yield the desired stereochemistry .

Stereochemical Control

The (3S,4S) configuration is critical for biological activity in related compounds. Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary-mediated reactions, are likely employed to achieve enantiopurity .

Physicochemical Properties

Predicted Properties

-

Boiling Point: Estimated at 410–425°C (predicted using group contribution methods).

-

Density: ~1.35–1.40 g/cm³ (similar to sulfolane derivatives).

-

Solubility: High polarity due to sulfone and hydroxyl groups suggests solubility in polar solvents (e.g., water, DMSO).

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1150–1300 cm⁻¹ (S=O stretching), 3300–3500 cm⁻¹ (-OH and -NH stretching) .

-

NMR:

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Key Analogs

Future Research Directions

-

Pharmacological Screening: Evaluate bioactivity in kinase or protease inhibition assays.

-

Synthetic Optimization: Develop enantioselective routes to improve yield and purity.

-

Computational Modeling: Predict binding affinities using molecular docking simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume